molecular formula C18H21N3OS B2702197 N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421456-03-2

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2702197
CAS No.: 1421456-03-2
M. Wt: 327.45
InChI Key: IWVYRUAWVCOSRT-UHFFFAOYSA-N
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Description

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a phenyl carbamoyl group and a pyridinylthiomethyl moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. Compounds with piperidine-1-carboxamide and related heterocyclic structures have demonstrated a range of promising biological activities in scientific research. Structurally similar analogs have been investigated as inhibitors of key biological pathways. For instance, piperidine derivatives have been explored as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis , presenting a promising strategy for antitubercular therapy . Other piperidine-carboxamide compounds have shown efficient anti-angiogenic properties by blocking the formation of blood vessels in models like the chick chorioallantoic membrane (CAM) assay, as well as the ability to cleave DNA, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects . The presence of the pyridinyl-thioether linkage in its structure may influence its electronic properties and potential for target binding. This product is intended for non-human research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should employ appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed handling and storage information.

Properties

IUPAC Name

N-phenyl-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(20-16-6-2-1-3-7-16)21-12-9-15(10-13-21)14-23-17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYRUAWVCOSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocyclic Substituent Variations

Compound A : N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide
  • Structure : Contains a fused benzoxazolothiazole heterocyclic system at the 4-position of piperidine .
  • Key Features :
    • Dihedral angles between the isoxazole and adjacent benzene (21.4°) and thiazole (14.3°) rings suggest partial planarity, likely critical for binding to D1 protease .
    • Piperidine adopts a chair conformation, optimizing steric interactions in enzyme pockets .
Compound B : PF-3845 (N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide)
  • Structure : Features a trifluoromethylpyridinyloxy-benzyl group at the 4-position .
  • Key Features :
    • Trifluoromethyl group enhances metabolic stability and hydrophobic interactions .
    • Oxygen-linked benzyl group facilitates hydrogen bonding with FAAH .
  • Activity : Irreversible FAAH inhibitor (Ki = 0.23 μM) with anti-inflammatory and analgesic effects in preclinical models .
Compound C : PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)
  • Structure: Substituted with a quinolin-3-ylmethyl group .
  • Activity: FAAH inhibitor with prolonged elevation of endogenous cannabinoids .
Target Compound : N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
  • Structure : Pyridin-2-ylthio methyl group introduces a sulfur atom instead of oxygen (cf. PF-3845) or complex heterocycles (cf. Compound A).
  • Key Features :
    • Sulfur’s larger atomic radius and lower electronegativity may alter electronic effects and hydrogen-bonding capacity compared to oxygen-linked analogs.
    • Thioether linkage could confer resistance to enzymatic hydrolysis relative to esters or ethers.

Crystallographic and Physicochemical Properties

Property Target Compound Compound A PF-3845
Crystal System Not reported Monoclinic (P21/c) Not reported
Hydrogen Bonding Potential C–H⋯S interactions N–H⋯O and weak C–H⋯O bonds Likely N–H⋯O and C–F⋯H interactions
Dihedral Angles Not available 21.4° (isoxazole/benzene) Not available
Lipophilicity (LogP) Moderate (pyridine-thioether) High (aromatic heterocycles) High (CF3 group)
  • Key Observations: Compound A’s hydrogen-bonding network (N–H⋯O) stabilizes its crystal lattice and may mimic interactions with D1 protease .

Biological Activity

N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OSC_{17}H_{20}N_{2}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a piperidine ring, a phenyl group, and a pyridinylthio moiety, which contribute to its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine core followed by the introduction of the pyridinylthio and phenyl groups. Various reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Properties

Preliminary studies have indicated that compounds structurally similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Bacillus mycoides, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Research into the anticancer properties of related compounds reveals promising results. Some derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain piperidine derivatives have been reported to inhibit cell proliferation significantly, with IC50 values in the low micromolar range .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Reference
Piperidine Derivative AMCF-710.28
Piperidine Derivative BHepG28.107
N-(2-fluorophenyl) derivativeA5490.25

The mechanism by which this compound exerts its biological effects may involve interactions with various receptors and enzymes involved in pain signaling pathways and microbial resistance mechanisms. Binding affinity studies could elucidate interactions with G-protein coupled receptors or enzymes responsible for inflammation.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antitumor Activity : A study on a series of piperidine derivatives revealed that modifications at specific positions on the piperidine ring significantly enhanced their cytotoxicity against cancer cell lines. The introduction of electron-withdrawing groups was particularly effective in increasing biological activity .
  • Analgesic Properties : Another study indicated that certain piperidine derivatives exhibited analgesic effects comparable to established pain relievers. This suggests that this compound could be explored for pain management applications.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:

  • Thioether formation : Reacting 4-(chloromethyl)piperidine derivatives with pyridine-2-thiol under basic conditions (e.g., K₂CO₃ or Et₃N) .
  • Carboxamide formation : Treating the intermediate with phenyl isocyanate or carbodiimide coupling agents. Purification via column chromatography and HPLC ensures ≥98% purity, as demonstrated in analogous piperidine-carboxamide syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

A combination of methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR for functional group analysis and stereochemical confirmation .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Provides absolute configuration validation, as seen in crystallographic studies of related piperidine derivatives (e.g., COD Entry 2230670 with lattice parameters a = 13.286 Å, b = 9.1468 Å) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Given structural similarities to acute toxicity Category 4 compounds (oral, dermal, inhalation hazards), adhere to:

  • PPE : Gloves, goggles, and lab coats.
  • Engineering controls : Use fume hoods to avoid aerosol exposure.
  • Waste management : Follow GHS guidelines for disposal, as outlined in safety data sheets for analogous pyridinecarboxamides .

Advanced Research Questions

Q. How should researchers optimize reaction conditions to improve yield in the thioether formation step?

Apply Design of Experiments (DoE) methodologies:

  • Variables : Evaluate temperature (60–100°C), base (K₂CO₃ vs. Et₃N), and solvent polarity (DMF vs. THF).
  • Statistical modeling : Use response surface analysis to identify optimal conditions, as demonstrated in flow-chemistry syntheses of diazomethanes .
  • Anhydrous conditions : Minimize hydrolysis side reactions, improving yields by 20–30% .

Q. What strategies are effective in resolving contradictory NMR data between synthetic batches?

Address discrepancies through:

  • Variable-temperature NMR : Identify dynamic processes (e.g., conformational isomerism of the piperidine ring) .
  • 2D NMR techniques : HSQC and COSY for unambiguous signal assignment .
  • Crystallographic cross-validation : Compare solution-state data with solid-state structures (e.g., c = 10.957 Å in COD Entry 2230670) .

Q. How can the biological activity of this compound be systematically evaluated against neurological targets?

Develop a tiered assay approach:

  • Receptor-binding studies : Use radioligand displacement assays (e.g., sigma-1 or opioid receptors) .
  • Functional assays : Measure cAMP modulation or calcium flux in neuronal cell lines.
  • SAR analysis : Compare with derivatives like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide to assess substituent effects on activity .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic conditions, oxidative stress (H₂O₂), and UV light .
  • HPLC-MS monitoring : Track degradation products and quantify half-life.
  • Comparative stability databases : Reference pyridinecarboxamide analogs with documented stability profiles .

Data Contradiction & Advanced Design

Q. How can researchers reconcile conflicting crystallographic and computational data regarding the piperidine ring’s conformation?

  • DFT calculations : Compare computed torsional angles (e.g., B3LYP/6-31G*) with experimental X-ray data .
  • Cambridge Structural Database (CSD) : Analyze bond distances and angles in analogous piperidine-carboxamides (e.g., C–N = 1.34 Å) .

Q. What experimental designs are suitable for probing the compound’s potential as a kinase inhibitor?

  • Kinase profiling panels : Screen against a library of 100+ kinases using ATP-binding assays.
  • Co-crystallization studies : Resolve binding modes with target kinases (e.g., JAK2 or EGFR) .
  • Mutagenesis : Validate critical residues in the kinase active site via site-directed mutagenesis .

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